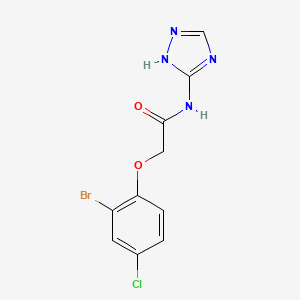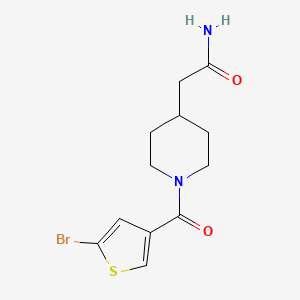
(3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate: is a complex organic compound characterized by multiple hydroxyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate typically involves multi-step organic reactions. The process begins with the preparation of the hex-1-en-3-yl backbone, followed by the introduction of hydroxyl groups and the esterification with pivaloyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bond in the hex-1-en-3-yl backbone can be reduced to form a saturated compound.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural complexity.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (3R,4R,5R)-5,6-Dihydroxy-4-(3-(acetoxy)propoxy)hex-1-en-3-yl acetate
- (3R,4R,5R)-5,6-Dihydroxy-4-(3-(butyryloxy)propoxy)hex-1-en-3-yl butyrate
Uniqueness: The presence of pivaloyl groups in (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, providing specific advantages in certain applications.
Properties
Molecular Formula |
C19H34O7 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(2R,3R,4R)-4-(2,2-dimethylpropanoyloxy)-1,2-dihydroxyhex-5-en-3-yl]oxypropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H34O7/c1-8-14(26-17(23)19(5,6)7)15(13(21)12-20)24-10-9-11-25-16(22)18(2,3)4/h8,13-15,20-21H,1,9-12H2,2-7H3/t13-,14-,15-/m1/s1 |
InChI Key |
UUQSZDULHIUECO-RBSFLKMASA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCCCO[C@H]([C@@H](CO)O)[C@@H](C=C)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCCCOC(C(CO)O)C(C=C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)


![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)


